molecular formula C8H8BrN3O2 B2382732 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate CAS No. 2204862-87-1

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate

Cat. No. B2382732
CAS RN: 2204862-87-1
M. Wt: 258.075
InChI Key: VPVPKUQKEKLTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole and pyridine ring system. The compound has unique properties that make it suitable for use in diverse applications, including drug development, material science, and analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate is not fully understood. However, studies have shown that the compound interacts with specific targets in cells, leading to the inhibition of cell growth and proliferation. The compound also exhibits potent antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate has been shown to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress in cells. It has also been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate is its potent activity against various targets. The compound is also relatively easy to synthesize, making it a useful tool for researchers. However, the compound has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability.

Future Directions

There are several potential future directions for research on 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate. One area of interest is the development of new derivatives with improved activity and selectivity. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research on the compound's mechanism of action and its interactions with specific targets may provide valuable insights into its therapeutic potential.
Conclusion
In conclusion, 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate is a promising compound with potential applications in various fields, including drug development and material science. The compound exhibits potent activity against various targets and has significant biochemical and physiological effects. Future research on the compound may lead to the development of new therapies for various diseases and provide valuable insights into its mechanism of action.

Synthesis Methods

The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate involves the reaction of 6-bromo-8-methyl-1,2,4-triazolo[4,3-a]pyridine with formic acid in the presence of a catalyst. The reaction is carried out under mild conditions, and the product is obtained in high yields.

Scientific Research Applications

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.CH2O2/c1-5-2-6(8)3-11-4-9-10-7(5)11;2-1-3/h2-4H,1H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVPKUQKEKLTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)Br.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.